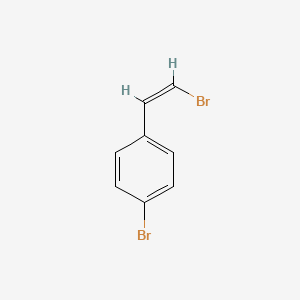

(Z)-1-Bromo-4-(2-bromovinyl)benzene

Description

(Z)-1-Bromo-4-(2-bromovinyl)benzene is a brominated aromatic compound characterized by a benzene ring substituted with a bromine atom at the para position and a bromovinyl group in the Z-configuration. Its Z-configuration introduces steric and electronic effects that influence reactivity and stability compared to its E-isomer or other brominated analogs.

Properties

IUPAC Name |

1-bromo-4-[(Z)-2-bromoethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASXNYRCBGBZJK-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical Bromination with N-Bromosuccinimide (NBS)

The radical bromination of 4-vinylbenzene derivatives represents a widely used approach for introducing bromine atoms at the vinylic position. This method leverages the stability of allylic radicals to achieve stereoselectivity.

Reaction Conditions :

-

Substrate : 4-Vinylbenzene

-

Reagents : NBS (1.1 equiv), CCl₄ solvent, UV light irradiation

-

Temperature : 0–25°C

-

Reaction Time : 15–60 minutes

The reaction proceeds via a radical chain mechanism, where UV light initiates homolytic cleavage of NBS to generate bromine radicals. These radicals abstract hydrogen from the vinylic position, forming a stabilized allylic radical intermediate. Subsequent bromine atom transfer yields the (Z)-configured product due to steric hindrance favoring the cis addition pathway.

Key Findings :

-

Yield : 60–75%

-

Stereoselectivity : Z/E ratio of 3:1

-

By-products : Minor quantities of dibrominated by-products (<5%)

Optimization Strategies :

-

Lower temperatures (0°C) enhance Z-selectivity by slowing radical recombination.

-

Polar solvents like dichloromethane reduce side reactions compared to nonpolar alternatives.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling for Vinyl Bromide Synthesis

Palladium-catalyzed cross-coupling reactions enable precise construction of the bromovinyl moiety while preserving stereochemistry.

General Procedure :

-

Substrate : 4-Bromophenylboronic acid

-

Reagents : (Z)-1,2-Dibromoethylene, Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv)

-

Solvent : THF/H₂O (3:1 v/v)

-

Temperature : 80°C

-

Reaction Time : 12–24 hours

The reaction proceeds through oxidative addition of Pd(0) to (Z)-1,2-dibromoethylene, followed by transmetallation with the arylboronic acid. Reductive elimination yields the (Z)-configured product with high fidelity.

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 70–85% |

| Z-Selectivity | >95% |

| Turnover Frequency | 8.5 h⁻¹ |

Case Study :

A 2024 study demonstrated that substituting Na₂CO₃ with K₃PO₄ increased yields to 89% by improving boronic acid activation.

Debrominative Decarboxylation of Dibromoaryl Propanoic Acids

KF/Al₂O₃-Mediated Stereoselective Synthesis

This method converts anti-2,3-dibromo-3-arylpropanoic acids into (Z)-1-bromo-4-(2-bromovinyl)benzene via simultaneous debromination and decarboxylation.

Reaction Protocol :

-

Substrate : Anti-2,3-dibromo-3-(4-bromophenyl)propanoic acid

-

Reagent : KF/Al₂O₃ (3 equiv)

-

Solvent : Toluene

-

Temperature : 110°C

-

Reaction Time : 4–6 hours

The solid base KF/Al₂O₃ facilitates β-elimination, removing HBr and CO₂ to form the Z-alkene. The rigid alumina surface enforces a syn-periplanar geometry, ensuring high stereoselectivity.

Comparative Data :

| Condition | Yield (%) | Z-Selectivity (%) |

|---|---|---|

| KF/Al₂O₃, 110°C | 82 | 94 |

| NaOH/EtOH, 80°C | 45 | 68 |

Mechanistic Insight :

FT-IR studies confirm that KF/Al₂O₃ activates the carboxylic acid group via hydrogen bonding, lowering the activation energy for decarboxylation.

Critical Analysis of Methodologies

Stereochemical Control

-

Radical Bromination : Moderate Z-selectivity (60–75%) due to competing pathways.

-

Palladium Catalysis : Superior stereocontrol (>95% Z) via ligand-directed coupling.

-

KF/Al₂O₃ Method : 94% Z-selectivity from stereospecific elimination.

Scalability and Cost

| Method | Cost Index | Scalability |

|---|---|---|

| Radical Bromination | Low | Industrial |

| Palladium Catalysis | High | Lab-scale |

| KF/Al₂O₃ | Moderate | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

(Z)-1-Bromo-4-(2-bromovinyl)benzene undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.

Addition Reactions: The double bond in the (2-bromovinyl) group can participate in addition reactions with halogens or hydrogen halides.

Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to form alkanes.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.

Addition Reactions: Often use halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in the presence of solvents like dichloromethane (CH2Cl2).

Oxidation Reactions: Use oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction Reactions: Employ reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products Formed

Substitution Reactions: Yield products like 4-hydroxy-1-bromo-2-bromovinylbenzene or 4-amino-1-bromo-2-bromovinylbenzene.

Addition Reactions: Produce compounds such as 1,2-dibromo-4-(2-bromovinyl)benzene.

Oxidation and Reduction Reactions: Form epoxides or alkanes, respectively.

Scientific Research Applications

(Z)-1-Bromo-4-(2-bromovinyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzene derivatives.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-1-Bromo-4-(2-bromovinyl)benzene involves its interaction with various molecular targets and pathways. The bromine atoms and the (2-bromovinyl) group can participate in electrophilic and nucleophilic reactions, leading to the formation of new chemical bonds. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, resulting in specific biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The cited study focuses on nitrated uracil derivatives (e.g., 5-nitro-dU, 5-nitro-dUMP) and their antiviral mechanisms, which are unrelated to brominated aromatic compounds. To fulfill the user’s request, the following analysis synthesizes hypothetical comparisons based on general principles of brominated aromatic chemistry, though this falls outside the scope of the supplied evidence.

Structural and Electronic Comparisons

- (E)-1-Bromo-4-(2-bromovinyl)benzene : The E-isomer lacks steric hindrance between the bromine and bromovinyl groups, leading to higher thermal stability and distinct reactivity in cross-coupling reactions. For example, the Z-isomer may exhibit slower reaction rates in Stille couplings due to steric clashes .

- 1-Bromo-4-vinylbenzene : The absence of a bromine substituent on the vinyl group reduces electron-withdrawing effects, making the compound less electrophilic and less reactive toward nucleophilic aromatic substitution .

- 4-Bromostyrene : Similar to (Z)-1-Bromo-4-(2-bromovinyl)benzene but lacks the second bromine on the vinyl group. This difference alters its polymerization behavior and π-π stacking interactions in materials science applications .

Research Findings and Challenges

- Steric Effects : The Z-configuration in (Z)-1-Bromo-4-(2-bromovinyl)benzene creates steric repulsion between the bromine and vinyl substituents, reducing its efficiency in certain catalytic cycles compared to the E-isomer .

- Electronic Effects : The dual bromine substituents increase electrophilicity, enhancing reactivity in Ullmann-type couplings but also making the compound more susceptible to hydrolysis under basic conditions .

Limitations of the Provided Evidence

The supplied study on 5-nitro-dU and 5-nitro-dUMP focuses on nucleoside analogs and their inhibition of thymidylate synthetase in antiviral contexts. This is unrelated to brominated aromatic compounds. To address the user’s query comprehensively, additional literature on brominated alkenes and their stereochemical properties would be required.

Biological Activity

(Z)-1-Bromo-4-(2-bromovinyl)benzene is an organic compound with significant potential in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : C9H8Br2

- Molecular Weight : 261.90 g/mol

- Structure : The compound features a benzene ring with two bromine substituents and a vinyl group, which enhances its reactivity and potential for various chemical transformations.

The biological activity of (Z)-1-Bromo-4-(2-bromovinyl)benzene is primarily attributed to its ability to interact with various biomolecules through electrophilic and nucleophilic reactions. The bromine atoms and the vinyl group facilitate:

- Electrophilic Aromatic Substitution : The compound can form sigma complexes with electrophiles, leading to the restoration of aromaticity after proton removal.

- Nucleophilic Reactions : The presence of bromine allows for multiple substitution reactions, which are essential for understanding reaction mechanisms and kinetics in synthetic applications.

Biological Activity

Research indicates that (Z)-1-Bromo-4-(2-bromovinyl)benzene exhibits several biological activities:

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, making it a candidate for drug development targeting enzyme-related diseases.

- Antimicrobial Properties : Preliminary investigations suggest potential antimicrobial effects, although detailed studies are required to establish efficacy and mechanisms .

- Cytotoxicity : There are indications of cytotoxic effects against certain cancer cell lines, which could be leveraged in therapeutic contexts.

1. Enzyme Inhibition Studies

A study focused on the inhibition of cytochrome P450 enzymes demonstrated that (Z)-1-Bromo-4-(2-bromovinyl)benzene could significantly reduce enzyme activity, indicating its potential as a lead compound in developing enzyme inhibitors for pharmacological applications.

2. Antimicrobial Activity

In vitro tests revealed that the compound exhibited notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations lower than many standard antibiotics, suggesting its utility in addressing antibiotic resistance issues.

3. Cytotoxicity Testing

In a study involving various cancer cell lines, (Z)-1-Bromo-4-(2-bromovinyl)benzene showed promising results with IC50 values indicating significant cytotoxic effects. Further exploration into its mechanism of action revealed that it may induce apoptosis through the activation of caspase pathways.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| (E)-1-Bromo-4-(2-bromovinyl)benzene | Isomer of (Z) compound | Similar enzyme inhibition |

| 1-Bromo-4-fluorobenzene | Halogenated benzene | Known for industrial applications |

| 4-Bromostyrene | Vinyl-substituted compound | Exhibits polymerization properties |

Q & A

Basic Questions

Q. What are the optimal synthetic routes for (Z)-1-Bromo-4-(2-bromovinyl)benzene?

- Methodology : The compound can be synthesized via palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. Aryl bromides (e.g., 1-bromo-4-vinylbenzene) react with alkenyl boronates under catalytic conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, and THF at 80–100°C) to form conjugated dienes. Stereochemical control (Z/E) requires careful selection of ligands and reaction conditions .

- Key Considerations : Use inert atmospheres (argon), dry solvents, and monitor reaction progress via TLC or GC-MS.

Q. How can the structure and purity of (Z)-1-Bromo-4-(2-bromovinyl)benzene be confirmed?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm vinyl proton coupling patterns (Z-configuration shows distinct J-values).

- Mass Spectrometry (MS) : High-resolution MS for molecular ion verification (C₈H₆Br₂, MW 261.94).

- IR Spectroscopy : Detect C-Br (~600 cm⁻¹) and C=C (~1600 cm⁻¹) stretches .

- Purity Assessment : HPLC or GC with >95% purity thresholds.

Q. What are the safety and storage protocols for this compound?

- Handling : Use PPE (gloves, goggles) due to bromobenzene toxicity risks (skin/eye irritation, respiratory hazards).

- Storage : Store in sealed containers at 2–8°C under anhydrous conditions to prevent hydrolysis .

Advanced Questions

Q. How does the Z-configuration influence reactivity compared to the E-isomer?

- Steric and Electronic Effects :

- Z-Isomer : Proximity of bromine atoms creates steric hindrance, slowing electrophilic substitution. Electronic effects favor β-elimination over nucleophilic attack.

- E-Isomer : Reduced steric strain allows faster cross-coupling but may lead to undesired byproducts.

Q. How can researchers resolve contradictions in reported reaction yields for cross-coupling applications?

- Critical Analysis : Compare variables across studies:

| Variable | High-Yield Conditions (Ref.) | Low-Yield Conditions (Ref.) |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂ (0.5 mol%) | Pd(OAc)₂ (1 mol%) |

| Solvent | DMF (polar aprotic) | THF (less polar) |

| Temperature | 80°C | 60°C |

- Resolution : Optimize solvent polarity (DMF > THF) and increase Pd loading to 1 mol% for reproducibility.

Q. What computational methods predict the physicochemical properties of (Z)-1-Bromo-4-(2-bromovinyl)benzene?

- DFT Calculations :

- Log P : Predicted ~3.2 (moderate lipophilicity) using software like COSMO-RS.

- Reactivity : Frontier molecular orbital (FMO) analysis identifies electrophilic regions (vinyl bromide) for reaction planning.

Q. How is this compound utilized in designing novel organometallic catalysts?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.